1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzhydryl group, a thiophene ring, and a pyridine ring, all connected through a urea linkage. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 2-(thiophen-3-yl)pyridine: This can be synthesized through a Suzuki coupling reaction between 3-thiophenylboronic acid and 2-bromopyridine in the presence of a palladium catalyst.
Formation of the benzhydryl intermediate: Benzhydryl chloride is reacted with an amine to form the benzhydryl amine.
Coupling of intermediates: The 2-(thiophen-3-yl)pyridine is then reacted with the benzhydryl amine in the presence of a coupling agent such as carbonyldiimidazole to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the urea linkage and aromatic rings suggests it may bind to proteins through hydrogen bonding and π-π interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Similar structure but with a different thiophene substitution pattern.
Benzothiophene derivatives: Share the thiophene ring but differ in the overall structure and functional groups.
Indole derivatives: Contain a similar aromatic system but with an indole ring instead of thiophene and pyridine.
Properties
IUPAC Name |
1-benzhydryl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-16-20-12-7-14-25-22(20)21-13-15-29-17-21)27-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-15,17,23H,16H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFBGKJSAHSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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